Azane;sulfane

Description

Historical Trajectories and Foundational Research in Azane (B13388619);sulfane Chemistry

The study of nitrogen-sulfur chemistry has a long history, with early investigations dating back to the nineteenth century. jyu.fi Foundational research in this area laid the groundwork for understanding the synthesis, structure, and properties of key sulfur-nitrogen compounds. Early theoretical and experimental studies focused on the purported aromatic character of cyclic sulfur-nitrogen molecules and ions, as well as the intriguing properties and reactions of compounds like tetrasulfur tetranitride (S₄N₄) and the conducting polymer polythiazyl ((SN)ₓ). rsc.org

Evolution of Synthetic Methodologies for Azane and Sulfane Architectures

The synthesis of nitrogen-sulfur compounds has evolved significantly over time. Early methods for preparing binary sulfur nitrides, such as tetrasulfur tetranitride (S₄N₄), involved reactions like the reaction of disulfur (B1233692) dichloride (S₂Cl₂) with ammonia (B1221849) or ammonium (B1175870) chloride. scribd.com S₄N₄ itself serves as a precursor to a variety of other sulfur-nitrogen compounds. wikipedia.org The synthesis of other species, like disulfur dinitride (S₂N₂), was achieved from S₄N₄. scribd.com The development of synthetic methodologies has been crucial for accessing the diverse range of known nitrogen-sulfur architectures, including rings and chains of alternating sulfur and nitrogen atoms. acs.org

Paradigms in Structural Characterization of Azane;sulfane Compounds

Structural characterization has been fundamental to understanding the nature of nitrogen-sulfur compounds. Techniques such as X-ray crystallography have been extensively used to determine the solid-state structures of these compounds, revealing unusual bonding arrangements and molecular geometries. wikipedia.orgtandfonline.comacs.orgresearchgate.net For instance, S₄N₄ adopts a unique "extreme cradle" structure with D₂d symmetry, characterized by transannular sulfur-sulfur interactions. wikipedia.org Spectroscopic methods, including NMR and IR spectroscopy, have also played a vital role in elucidating the structures and bonding in solution and solid states. tandfonline.com More recently, advanced techniques like Fourier Transform Ion Cyclotron Mass Spectrometry (FT-ICR MS) have been employed for the detailed characterization of complex nitrogen and sulfur species in various matrices. ifpenergiesnouvelles.frresearchgate.net

Early Theoretical and Computational Approaches in Nitrogen-Sulfur Chemistry

Theoretical and computational chemistry have been instrumental in unraveling the electronic structures and bonding in nitrogen-sulfur compounds, which can be quite complex. jyu.fi Early theoretical investigations often focused on the concept of delocalized π bonding and aromaticity in cyclic S-N systems. scribd.comacs.org Computational methods, including ab initio and density functional theory (DFT) calculations, have been applied to predict spectroscopic properties, analyze bonding, and study reaction mechanisms. jyu.firsc.orgnih.gov These early computational efforts helped to rationalize the structures and reactivity observed experimentally and provided insights into the unique electronic nature of these molecules. jyu.fi

Contemporary Significance and Research Frontiers of this compound Chemistry

Contemporary research in this compound chemistry continues to push the boundaries of synthesis, characterization, and theoretical understanding, exploring new structures and applications.

Emerging Roles in Novel Chemical Entities and Catalytic Systems

Nitrogen-sulfur compounds are increasingly finding roles in the design of novel chemical entities with tailored properties. This includes the synthesis of new heterocyclic systems containing nitrogen and sulfur, which are of interest in various fields, including medicinal chemistry and materials science. researchgate.netmdpi.com Furthermore, nitrogen and sulfur functionalities are crucial in the development of catalytic systems. While nitrogen and sulfur compounds can act as catalyst poisons in some processes like hydrodesulfurization and hydrodenitrogenation, research is ongoing to develop catalysts that are tolerant to or can effectively convert these species. analytik-jena.commdpi.comacs.orgacs.orgresearchgate.net The strategic incorporation of nitrogen and sulfur into ligand design or catalyst frameworks is an active area of research for various catalytic transformations.

Properties

IUPAC Name |

azane;sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2S/h2*1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXGWUQNRMPNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

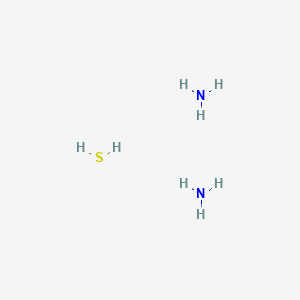

N.N.S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azane;sulfane Scaffolds

Strategies for Carbon-Nitrogen and Carbon-Sulfur Bond Formation in Azane (B13388619);sulfane Derivatives

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of azane;sulfane derivatives. A variety of strategies have been developed to achieve this, ranging from classical condensation and cyclization reactions to modern metal-catalyzed couplings and oxidative approaches nih.govresearchgate.net. The choice of method often depends on the desired molecular architecture, the nature of the functional groups present, and the need for selectivity and efficiency.

Cyclization and Heterocyclic Ring Synthesis Techniques

Cyclization reactions are particularly important for constructing nitrogen- and sulfur-containing heterocycles, which are prevalent this compound scaffolds. Numerous methods exist for the synthesis of common N,S heterocycles such as thiazoles, thiadiazoles, thiazines, and benzothiazoles ijarst.ingreyhoundchrom.comiitg.ac.inconicet.gov.ar.

One prominent method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides conicet.gov.arnih.govmdpi.com. Another approach is the Cook-Heilbron synthesis, which utilizes the condensation of α-aminonitriles with carbon disulfide conicet.gov.arnih.gov.

Thiadiazoles, such as 1,3,4-thiadiazoles, can be synthesized through the cyclization of N,N′-diacylhydrazines with phosphorus sulfides like P₂S₅ or Lawesson's reagent beilstein-journals.orgtandfonline.com. Thiosemicarbazides are also common precursors for 2-amino-1,3,4-thiadiazoles, undergoing cyclization upon treatment with acylating or dehydrating agents greyhoundchrom.combeilstein-journals.orgtandfonline.combeilstein-journals.org.

The synthesis of thiazines, including 4H-1,3-thiazines and 1,4-benzothiazines, can be achieved through intramolecular cyclizations or reactions between thioureas or thioamides and Michael acceptors iitg.ac.inresearchgate.netresearchgate.net. For instance, 4H-1,3-thiazines can be obtained from N-(3-oxoalkyl)dithiocarbamates using concentrated sulfuric acid. iitg.ac.in Benzothiazoles are often synthesized by the condensation of 2-aminothiophenol (B119425) with various carbonyl or cyano compounds nih.govresearchgate.netrsc.orgigi-global.com. This can be achieved under various conditions, including ultrasonic irradiation or with the aid of catalysts like nanoparticles or metal salts researchgate.netrsc.org.

Specific examples of cyclization reactions include the synthesis of indolo-triazolo-pyridazinethiones from a triazole-thione derivative and aromatic aldehydes under acidic conditions, followed by coupling with 2,3-bis(bromomethyl)quinoxaline (B1328767) to form complex fused systems mdpi.comnih.govmdpi.combiorxiv.org. This method demonstrates the construction of intricate nitrogen and sulfur heterocyclic systems through controlled cyclization and subsequent coupling reactions. mdpi.comnih.govmdpi.combiorxiv.org

Data on the yields of indolo-triazolo-pyridazinethiones (7–16) synthesized from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) and various aromatic aldehydes using concentrated HCl in ethanol (B145695) are presented below mdpi.comnih.gov:

| Product | Aromatic Aldehyde | Yield (%) |

| 7 | Benzaldehyde | Excellent |

| 8 | 4-Fluorobenzaldehyde | Excellent |

| 9 | 3-Bromobenzaldehyde | Excellent |

| 10 | p-Tolualdehyde | Excellent |

| 11 | o-Vanillin | Excellent |

| 12-16 | Various Aromatic Aldehydes | Excellent |

The subsequent coupling of indolo-triazolo-pyridazinethiones (7–13) with 2,3-bis(bromomethyl)quinoxaline yielded compounds 19–25 in high yields mdpi.comnih.govbiorxiv.org.

Oxidative Transformations in Sulfane Moieties

Oxidative transformations of sulfur-containing functional groups are essential for synthesizing various this compound derivatives, including sulfoxides, sulfones, and disulfides, often within molecules also containing nitrogen. The oxidation state of sulfur can be selectively controlled depending on the oxidant and reaction conditions jchemrev.com.

The oxidation of sulfides to sulfoxides and sulfones is a common transformation. Various oxidizing agents can be employed, although controlling selectivity to obtain sulfoxides without over-oxidation to sulfones can be challenging jchemrev.com. Traditional strong oxidants like nitric acid or KMnO₄ can be used, but modern methods often utilize milder reagents or catalytic systems for better control and environmental considerations jchemrev.com.

Oxidative coupling reactions are also significant for forming sulfur-nitrogen bonds. For example, the oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfenamides, sulfinamides, and sulfonamides nih.govacs.orgrsc.orgmdpi-res.comresearchgate.net. This can be achieved using metal catalysts, such as copper, or through electrochemical methods nih.govacs.orgrsc.orgmdpi-res.comresearchgate.net. An environmentally benign electrochemical method allows for the oxidative coupling between thiols and amines, producing sulfonamides with broad substrate scope and functional group compatibility rsc.orgmdpi-res.comresearchgate.net. This process is driven by electricity and avoids the need for sacrificial reagents or additional catalysts in many cases. rsc.orgmdpi-res.comresearchgate.net

Visible light-induced oxidative coupling of amines with thiols using oxygen as the oxidant has also been reported for the synthesis of sulfenamides aip.org. This method operates under mild conditions without the need for photocatalysts or metal additives. aip.org

Derivatization Approaches for Functional Group Introduction

Derivatization techniques are crucial for introducing specific functional groups onto pre-existing this compound scaffolds or for modifying existing functionalities. These methods allow for the fine-tuning of the physicochemical properties and reactivity of the target molecules greyhoundchrom.commdpi-res.comresearch-solution.comgcms.cz.

Common derivatization reactions include alkylation, acylation, and silylation, which can be applied to functional groups containing active hydrogens like -NH and -SH groups present in this compound structures research-solution.comgcms.cz. These transformations can alter properties such as volatility, stability, and detectability, which is particularly useful for analytical purposes like gas chromatography research-solution.comgcms.cz.

Specific examples of derivatization in the context of this compound chemistry include the functionalization of heterocyclic systems or the modification of sulfur and nitrogen centers. For instance, the introduction of various substituents onto thiazole or benzothiazole (B30560) rings allows for the creation of diverse libraries of compounds conicet.gov.arrsc.org.

The synthesis of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) from thiosemicarbazide, carbon disulfide, ethanol, and sodium carbonate is an example of derivatization involving the amine functionality of an N,S heterocycle greyhoundchrom.com.

Novel Synthetic Techniques for this compound Materials

Beyond traditional solution-based methods, novel synthetic techniques, including solid-phase synthesis, have been explored for the construction of this compound materials and complex structures.

Solid-Phase Synthesis Protocols for this compound Structures

Solid-phase synthesis (SPS) offers several advantages for the synthesis of organic compounds, including ease of purification and the potential for automation and parallel synthesis, making it suitable for generating libraries of this compound structures nih.govopenstax.org. In SPS, the growing molecule is attached to an insoluble solid support, and reagents are added and removed by filtration.

Solid-phase protocols have been developed for the synthesis of various nitrogen and sulfur-containing heterocycles nih.govacs.org. These strategies often involve anchoring a precursor molecule to a resin and performing a series of reactions, including cyclization and functionalization, on the solid support.

Examples of solid-phase synthesis relevant to this compound structures include the synthesis of benzothiazines and benzothiazoles rsc.orgresearch-solution.com. Cyclization strategies using solid supports have been reported for the synthesis of 1,2-benzothiazines and 1,2,4-benzothiadiazines, often involving cyclative cleavage from the resin research-solution.com. Solid-phase synthesis of substituted thiazolidines and 1,3,4-thiadiazole (B1197879) derivatives from resin-bound acylhydrazines have also been described acs.org.

A traceless solid-phase synthesis of thiazolo[4,5-d]pyrimidine-5,7-dione derivatives has been developed, utilizing urea (B33335) formation via microwave irradiation and subsequent cyclization on the resin acs.org.

Liquid-Phase and Solution-Based Synthesis Approaches

Liquid-phase and solution-based synthesis remain fundamental approaches for the preparation of this compound compounds, offering flexibility and scalability for a wide range of reactions researchgate.net. These methods involve carrying out reactions in a homogeneous solution or a liquid phase that may include a suspension.

Recent advancements in solution-based synthesis include the development of more efficient catalysts, milder reaction conditions, and greener methodologies nih.gov. Metal-catalyzed cross-coupling reactions, for instance, are widely used for forming C-N and C-S bonds in solution ijarst.inresearchgate.net.

One-pot synthetic approaches in solution are also gaining prominence for their efficiency, allowing multiple reactions to occur sequentially in a single vessel nih.govresearchgate.net. For example, one-pot condensation reactions of 2-aminothiophenol with aldehydes, alcohols, and carboxylic acids have been used for the synthesis of benzothiazoles in solution nih.gov.

Novel solution-based techniques are also being explored for the synthesis of nitrogen and sulfur co-doped carbon materials, utilizing ionic liquids as precursors in a one-pot process researchgate.net. This highlights the adaptability of solution-phase methods for creating advanced materials containing nitrogen and sulfur.

The synthesis of thiazines using sonication in solution represents another modern solution-based approach, offering advantages in terms of reaction time and yield compared to conventional methods researchgate.net.

Mechanochemical and Solvothermal Syntheses for Nitrogen-Sulfur Materials

Mechanochemical synthesis, utilizing mechanical forces such as grinding or milling, has emerged as a solvent-free or reduced-solvent approach for preparing various materials, including those containing nitrogen and sulfur beilstein-journals.orgnih.gov. This method can offer advantages such as simplicity, lower cost, and reduced environmental impact compared to conventional solution-based techniques nih.govresearchgate.net. For instance, nitrogen and sulfur dual-doped porous carbonaceous materials have been synthesized from sulfur black dye using a mechanochemical process involving ball milling. This method yielded materials with a porous microstructure and dual doping, which showed enhanced electrochemical performance when used as anode materials in lithium-ion and sodium-ion batteries acs.org. Another application of mechanochemistry in the synthesis of N,S-doped materials involves the preparation of N,S-dual-doped multilayer graphene oxide using ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) as both nitrogen and sulfur sources researchgate.net. This mechanochemical route, followed by thermal treatment, resulted in materials with nitrogen successfully doped into the aromatic rings researchgate.net.

Solvothermal synthesis is another versatile method employed for the preparation of nitrogen-sulfur materials, often conducted under elevated temperatures and pressures in a solvent. This technique allows for control over the morphology, crystal structure, and composition of the synthesized materials mdpi.combeilstein-journals.orgmdpi.com. For example, nitrogen–sulfur co-doped carbon dots have been effectively produced using a solvothermal technique with citric acid and thiourea (B124793) as precursors in DMF. rsc.org. The solvothermal method has also been applied in the synthesis of bimetallic sulfides containing nitrogen-bearing organic ligands, such as Mn2(phen)Sb2S5 (phen = 1,10-phenanthroline), where the organic species are attached to metal atoms within the layers by covalent bonds csulb.edu. The choice of sulfur source in solvothermal synthesis can significantly impact the nucleation and crystal growth of the resulting materials, influencing their final properties mdpi.com.

Biomineralization and Bio-inspired Synthetic Pathways for Sulfane Derivatives

Biomineralization and bio-inspired approaches offer alternative routes to synthesize complex inorganic and organic-inorganic hybrid materials, including those relevant to nitrogen-sulfur chemistry. While the direct biomineralization of "this compound" as a specific compound is not widely documented, biological systems provide inspiration and enzymatic machinery for forming nitrogen-sulfur bonds and incorporating these elements into various molecules.

In biological systems, sulfur is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine, and its assimilation is crucial for protein synthesis kpluss.comslideshare.net. Enzymes play a pivotal role in these processes, facilitating the formation of carbon-sulfur bonds and the incorporation of sulfur into organic molecules acs.orgfrontiersin.org. For instance, sulfate is converted into organic sulfur compounds through a series of enzymatic steps, including activation and reduction, ultimately leading to the formation of cysteine slideshare.net. While these processes primarily focus on C-S bond formation and sulfur assimilation into amino acids, they highlight the sophisticated biological machinery capable of handling sulfur and nitrogen species.

Bio-inspired synthetic pathways aim to mimic these natural processes to create materials and molecules with desired properties. Although specific examples of biomineralization directly yielding complex nitrogen-sulfur scaffolds beyond simple amino acids are less common in the literature, the principles of enzymatic catalysis and controlled self-assembly observed in biological systems can inform the design of new synthetic routes for nitrogen-sulfur compounds. Research into nitrogenases, enzymes containing metal-sulfur clusters that catalyze the conversion of nitrogen gas to ammonia (B1221849), provides insights into how metal-sulfur centers can facilitate challenging nitrogen transformations mit.eduacs.org. These biological systems demonstrate the potential for metal-sulfur interactions to play a role in breaking and forming strong bonds involving nitrogen.

Catalytic Approaches in Nitrogen-Sulfur Synthesis

Catalysis, both homogeneous and heterogeneous, plays a crucial role in the efficient and selective formation of nitrogen-sulfur bonds and the synthesis of nitrogen-sulfur containing compounds. Transition metal catalysts, in particular, are widely employed due to their ability to activate reactants and facilitate complex transformations.

Transition Metal-Mediated Transformations for Sulfur Compounds

Transition metals are extensively used in catalyzing reactions involving sulfur compounds, often leading to the formation of carbon-sulfur or sulfur-heteroatom bonds, including nitrogen-sulfur linkages nih.govdicp.ac.cnresearchgate.netmdpi.com. Metal-catalyzed cross-coupling reactions have become powerful tools for constructing various bonds, and this includes the formation of sulfur-nitrogen bonds nih.govrsc.org.

Transition metal complexes can activate and functionalize organic substrates, enabling the synthesis of nitrogen-containing heterocycles and other complex molecules mdpi.comresearchgate.net. While many studies focus on carbon-heteroatom bond formation, the principles extend to S-N bond formation. For example, transition metal catalysis can mediate the coupling of thiols or disulfides with amines to form S-N bonds nih.govrsc.orgresearchgate.net. Copper-based catalysts have been shown to be effective in the oxidative coupling of thiols and amines, leading to the formation of sulfenamides nih.govrsc.org. Palladium catalysts have also been employed in cross-coupling reactions involving sulfur and nitrogen functionalities mdpi.com.

The interaction between transition metals and sulfur compounds can be complex, as sulfur ligands can strongly coordinate to metal centers, potentially affecting catalytic activity mdpi.com. However, careful design of catalytic systems, including the choice of metal, ligand, and reaction conditions, allows for efficient S-N bond formation researchgate.netmdpi.com.

Homogeneous and Heterogeneous Catalysis in Nitrogen-Sulfur Linkages

Both homogeneous and heterogeneous catalytic systems are utilized for the formation of nitrogen-sulfur linkages.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. Transition metal complexes are common homogeneous catalysts for S-N bond formation. These catalysts can facilitate reactions such as the cross-coupling of sulfur sources with amines rsc.org. The mechanism often involves oxidative addition, transmetalation, and reductive elimination steps at the metal center, leading to the formation of the S-N bond mdpi.com. Homogeneous catalysis offers advantages in terms of selectivity and the ability to fine-tune the catalyst structure, but separation of the catalyst from the product can be challenging.

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, usually a solid catalyst with liquid or gas phase reactants. Heterogeneous catalysts offer advantages in terms of ease of separation and recycling. Supported metal catalysts, metal oxides, and metal sulfides can act as heterogeneous catalysts for reactions involving nitrogen and sulfur compounds savemyexams.comacs.org. For example, supported palladium catalysts have been used in transformations involving sulfur compounds researchgate.net. Copper-based metal-organic frameworks have also been explored as heterogeneous catalysts for the oxidative coupling of thiols and amines to form S-N bonds nih.gov. Heterogeneous catalysts often function by providing active sites on the surface where the reactants can adsorb, react, and then desorb as products savemyexams.com. Developing sulfur-tolerant heterogeneous catalysts is particularly important in reactions involving sulfur compounds, as sulfur can poison many traditional metal catalysts acs.org.

The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, desired selectivity, and practical considerations such as catalyst recovery and scalability. Both approaches contribute significantly to the growing array of methods for synthesizing nitrogen-sulfur scaffolds.

| Synthesis Method | Key Features | Examples (Nitrogen-Sulfur Context) | Advantages | Disadvantages |

| Mechanochemical | Solvent-free or reduced solvent, mechanical force | N,S-dual-doped carbon materials from dyes; N,S-doped graphene oxide from inorganic precursors. researchgate.netacs.org | Simple, low cost, reduced environmental impact | Control over reaction parameters can be challenging |

| Solvothermal | Elevated temperature and pressure in solvent | N-S co-doped carbon dots; Bimetallic sulfides with N-ligands. rsc.orgcsulb.edu | Control over morphology and crystal structure | Requires specialized equipment |

| Biomineralization/Bio-inspired | Enzymatic pathways, biological templates | Enzymatic sulfur assimilation (cysteine, methionine); Insights from nitrogenases. kpluss.comslideshare.netmit.eduacs.org | Mild conditions, often highly selective | Complex systems, scalability can be limited |

| Homogeneous Catalysis | Catalyst in same phase as reactants (solution) | Transition metal-catalyzed S-N bond formation (e.g., coupling of thiols/amines). rsc.org | High selectivity, tunable catalyst structure | Catalyst separation can be difficult |

| Heterogeneous Catalysis | Catalyst in different phase (solid) | Supported metal catalysts, MOFs for S-N bond formation. nih.govresearchgate.net | Easy separation and recycling | Sulfur poisoning can be an issue |

Advanced Spectroscopic Characterization of Azane;sulfane Compounds and Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Nitrogen-Sulfur Systems

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of nitrogen-sulfur compounds. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the local electronic environment and connectivity can be obtained.

Proton (¹H), Carbon-13 (¹³C), and Heteroatom NMR Applications

¹H and ¹³C NMR are fundamental techniques for characterizing the organic portions of azane (B13388619);sulfane compounds. Chemical shifts in ¹H NMR are influenced by the electronegativity of nearby atoms like nitrogen and sulfur, providing information about the electronic density around protons. libretexts.org Similarly, ¹³C NMR chemical shifts are sensitive to the bonding environment of carbon atoms, including their proximity to nitrogen and sulfur centers. mdpi.com

Beyond ¹H and ¹³C, the study of nitrogen-sulfur systems greatly benefits from the application of heteroatom NMR, specifically focusing on ¹⁴N, ¹⁵N, and ³³S nuclei. ¹⁴N NMR can be used to study a variety of sulfur-nitrogen heterocycles and metal-sulfur-nitrogen complexes, with observed shifts correlating with bonding type. rsc.orgrsc.org Despite being quadrupolar and having lower natural abundance and sensitivity compared to other common NMR nuclei, ³³S NMR can provide important information about molecular structure and dynamics, particularly in environments with high symmetry around the sulfur atom where narrower lines can be observed. mdpi.com Chemical shifts in ³³S NMR span a wide range and are characteristic of different sulfur functional groups. mdpi.com Nitrogen chemical shifts in sulfur-nitrogen compounds reflect different types of bonding, such as S-N-S and S-N(R)-S. iupac.org The protonation state of heteroatoms like nitrogen and sulfur can also be determined using differential deuterium (B1214612) isotope shifts in NMR spectra. rsc.org

Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing connectivity in nitrogen-sulfur compounds. Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) identify spin-coupled protons, revealing through-bond connectivities between hydrogen atoms. libretexts.orgnih.gov Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate signals from different types of nuclei, typically ¹H with ¹³C or ¹⁵N. nih.govmdpi.com HSQC reveals direct bonds between protons and heteroatoms, while HMBC provides information about longer-range correlations (typically two to three bonds), which is crucial for assembling structural fragments. nih.govmdpi.com These 2D techniques are vital for the unambiguous assignment of resonances and the complete elucidation of molecular structures, especially for complex azane;sulfane architectures. nih.govmdpi.com

Solid-State NMR Investigations of this compound Architectures

Solid-state NMR (ssNMR) is a valuable technique for studying nitrogen-sulfur compounds and complexes that are not soluble or are in a solid phase, such as polymers or extended networks. nih.govrsc.org ssNMR can provide insights into the local structure, dynamics, and ordering within solid this compound architectures. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the sensitivity of less abundant nuclei like ¹³C and ¹⁵N in solid samples. csic.es ¹⁵N ssNMR has been applied to study the structure of nitrogen in complex organic materials like coal, which contains nitrogen in various forms, including amide and pyrrolic structures. csic.es While ³³S ssNMR presents experimental challenges due to the quadrupolar nature of the nucleus, advances in instrumentation and techniques are making it increasingly feasible for studying sulfur environments in solids. mdpi.com ssNMR is particularly useful for characterizing the incorporation of nitrogen and sulfur into solid frameworks and polymers, such as sulfur- and nitrogen-containing porous polymers. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These vibrations are characteristic of specific functional groups and molecular structures, making vibrational spectroscopy powerful for identification, conformational analysis, and studying intermolecular interactions in this compound systems. wiley.comnih.gov

Identification of Functional Groups in this compound

FT-IR and Raman spectroscopy are widely used to identify the presence of various functional groups containing nitrogen and sulfur. Characteristic absorption or scattering bands correspond to the stretching and bending vibrations of bonds such as N-H, C-N, C=N, C≡N, S-H, C-S, C=S, S-S, N-S, and S=N. cdnsciencepub.comspectroscopyonline.com For instance, N-H stretching vibrations typically appear in the 3100-3500 cm⁻¹ region in IR spectra and are often the best indicator for the presence of nitrogen in organic compounds, although their intensity and breadth can be affected by hydrogen bonding. spectroscopyonline.com C≡N stretching vibrations are strong and narrow, appearing at unique wavenumbers, but are less common. spectroscopyonline.com N-S stretching frequencies are found in regions such as around 820 cm⁻¹. cdnsciencepub.com Vibrational spectroscopy has been used to identify nitrogen-sulfur species, such as the diatomic SN radical and the NS₂ radical, in solid argon matrices. vscht.cz It is also applied in the analysis of complex mixtures containing nitrogen and sulfur species, such as in studies of NOₓ/SOₓ removal systems where Raman spectroscopy can identify species like sulfite (B76179) and bisulfite. acs.org

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is a valuable tool for studying the conformational preferences of flexible this compound molecules and the intermolecular interactions they engage in. Different conformers of a molecule can exhibit distinct vibrational spectra, allowing for the identification and quantification of individual conformers in a mixture. conicet.gov.arconicet.gov.arresearchgate.net For example, vibrational analysis of compounds containing the -N=SF₂=N- group has shown evidence of conformational equilibrium between anti-anti and anti-syn forms. conicet.gov.ar Studies on molecules like CF₃CF₂N=S(F)CF₃ have used IR and Raman spectroscopy combined with theoretical calculations to investigate conformational properties related to rotation around the N=S bond. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound compounds and their complexes. High-resolution measurements and the analysis of fragmentation patterns provide critical information for confirming proposed molecular structures and identifying unknown species in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS, offers exceptional mass accuracy, enabling the determination of precise elemental compositions for ions containing nitrogen and sulfur. This is particularly valuable for analyzing complex mixtures where numerous compounds may have similar nominal masses. HRMS allows researchers to link individual mass signals to underlying elemental compositions, double bond equivalents, and carbon numbers, providing detailed insights into the molecular makeup of samples containing nitrogen and sulfur species. ontosight.aiamericanelements.comnih.govnih.govnih.govontosight.aiwikipedia.orgsigmaaldrich.comnih.govnih.gov For instance, HRMS has been extensively used to characterize nitrogen and sulfur compounds in complex matrices like crude oil and hydrocracking feedstocks, identifying species with varying numbers of nitrogen and sulfur atoms. ontosight.ainih.govnih.govnih.govwikipedia.orgsigmaaldrich.comnih.gov

Fragmentation Pathway Analysis in Nitrogen-Sulfur Systems

Analyzing the fragmentation patterns of ions in a mass spectrometer provides valuable structural information by revealing the ways in which molecules break apart upon ionization. For compounds containing nitrogen and sulfur, specific fragmentation pathways are often observed. Alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to a heteroatom (like nitrogen or sulfur) with a lone pair of electrons, is a generally favored fragmentation pathway for nitrogen, oxygen, and sulfur compounds. fishersci.ptwikipedia.org Studies on simple nitrogen-sulfur species, such as the thionitrosyl hydride radical cation (HNS+), have utilized tandem mass spectrometry techniques like collisional activation to induce fragmentation and analyze the resulting ions. The observed fragmentation patterns, such as the appearance of ions at specific mass-to-charge ratios (m/z), can provide experimental evidence supporting the proposed molecular structure and connectivity. uni.luwikipedia.org For example, the fragmentation of HNS+ can yield characteristic fragment ions that help confirm its structure. uni.lu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules, providing information about their electronic structure and the presence of chromophoric groups. For this compound compounds, UV-Vis spectroscopy can reveal characteristic absorption bands associated with the presence of nitrogen and sulfur atoms and their bonding environments.

Spectroelectrochemistry Applications

Spectroelectrochemistry is a technique that combines electrochemical methods with spectroscopy, allowing for the study of electrochemical reactions and the characterization of transient species generated during these processes using spectroscopic probes like UV-Vis spectroscopy. This technique is particularly useful for investigating the redox behavior of electroactive compounds and observing changes in their electronic structure upon electron transfer. In the context of nitrogen-sulfur systems, spectroelectrochemistry, including techniques like voltammetry coupled with EPR spectroelectrochemistry, has been applied to study the redox properties of stable sulfur-nitrogen anions, such as the S4N5- anion. nih.gov These studies can provide insights into the electronic structure changes that occur during oxidation or reduction and the stability of the resulting radical species. nih.gov

X-ray Diffraction (XRD) for Crystalline this compound Structures

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal, crystallographers can precisely determine the positions of atoms, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This provides definitive structural confirmation for this compound compounds that can be obtained in crystalline form.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds, including the arrangement of atoms, bond lengths, and bond angles. While direct reports on the single crystal structure determination of simple ammonium (B1175870) sulfide (B99878) ((NH4)2S) or ammonium hydrosulfide (B80085) (NH4HS) from the provided search results are limited, SCXRD has been successfully applied to characterize related compounds such as alkyl ammonium polysulfides, confirming their structures publish.csiro.au. This demonstrates the applicability of the technique to compounds containing ammonium cations and polysulfide anions. SCXRD can provide crucial information regarding the absolute structure of complex ammonium-sulfur species, which is vital for understanding their physical and chemical properties. The technique has also been utilized to study the structure of ammonia (B1221849) itself in crystalline form researchgate.net and in complexes researchgate.net, highlighting its utility for systems involving ammonia or ammonium ions.

Powder X-ray Diffraction for Solid-State Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases present in a solid sample and to determine their structural characteristics. It is particularly useful for analyzing polycrystalline materials or solid samples where obtaining large single crystals is challenging, such as with some ammonium sulfide or polysulfide preparations. PXRD has been employed in the characterization of alkyl ammonium polysulfides to confirm their structure in solid form publish.csiro.au. By analyzing the diffraction pattern, which is unique to each crystalline phase, researchers can identify the specific ammonium sulfide or polysulfide compounds present in a sample and assess their purity. Changes in the PXRD pattern can also indicate phase transitions or reactions occurring within the solid state.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are essential for investigating the composition, chemical states, and morphology of the outermost layers of materials, particularly when ammonium sulfide or polysulfide solutions are used for surface treatments like semiconductor passivation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis of Sulfur

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material. XPS is widely used to study surfaces treated with ammonium sulfide and polysulfide solutions, especially in the context of semiconductor surface passivation aip.orgaip.orgscientificlabs.ieosti.govmdpi.comaip.orgresearchgate.net.

XPS analysis can confirm the presence of sulfur on the treated surface and determine its chemical state, distinguishing between different sulfur species such as sulfide (S2-), polysulfide (Sx2-), and oxidized sulfur species (SOx2-) mdpi.com. For example, XPS studies on malachite surfaces treated with ammonium sulfide showed the formation of Cu-S bonds and indicated the presence of Cu(I)/Cu(II) mixed-surface compounds stabilized via Cu(I)-S and Cu(II)-O bonds mdpi.com. The binding energies of the S 2p core level are particularly informative, with different peaks corresponding to various sulfur species mdpi.com.

| Sulfur Species | Typical S 2p Binding Energy (eV) |

| Sulfide (S²⁻) | 161.7 - 162.5 mdpi.com |

| Polysulfide (Sₓ²⁻) | 163.7 - 164.5 mdpi.com |

| Oxidized Sulfur (SOₓ²⁻) | 164.9 - 165.7, 168.4 - 169.2 mdpi.com |

XPS also allows for the analysis of other elements present on the surface, such as nitrogen from the ammonium ion, oxygen from native oxides or adsorbed water, and the constituent elements of the substrate material (e.g., Ga, As, In, Sb, Ge, Si) aip.orgaip.orgosti.govaip.orgresearchgate.net. Studies have shown that ammonium sulfide treatments can reduce the amount of native oxides on semiconductor surfaces aip.orgresearchgate.net and influence the relative surface concentrations of substrate elements osti.gov. Although nitrogen from the ammonium ion is sometimes not detected after treatment, suggesting ammonia desorption aip.org, the presence of sulfur confirms the effectiveness of the sulfide treatment.

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis of the top layers of a material. Similar to XPS, AES can provide information about the elemental composition of surfaces treated with ammonium sulfide solutions. AES has been used to demonstrate the deposition of sulfur from ammonium sulfide solutions on semiconductor substrates like Ge(100) aip.orgarizona.edu. Studies comparing ammonium sulfide and sodium sulfide treatments on GaAs surfaces utilized AES to assess the chemical differences and surface composition resulting from these treatments aip.org. AES can complement XPS by providing elemental depth profiling information in some cases, offering a more complete picture of the surface and near-surface region composition.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface morphology and topography of a sample. SEM is valuable for visualizing the effects of ammonium sulfide or polysulfide treatments on surfaces and for characterizing the morphology of materials synthesized using these compounds.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled atmosphere. TGA is useful for studying the thermal stability of materials, identifying decomposition temperatures, and quantifying the amount of volatile components.

TGA has been applied to study the thermal behavior of ammonium polysulfide ligands on nanocrystals, providing information about the temperature ranges at which these ligands decompose or desorb from the surface osti.gov. In a different context, TGA, often coupled with Differential Thermal Analysis (DTA), is used to assess the reactivity of sulfide-bearing minerals with substances like ammonium nitrate (B79036) by monitoring weight changes and thermal events (endothermic or exothermic reactions) as the temperature is increased geoscienceworld.org. For ammonium sulfide and polysulfides, which are known to decompose upon heating, TGA can provide quantitative data on their thermal decomposition pathways and the temperatures at which ammonia, hydrogen sulfide, or other volatile sulfur species are released.

Theoretical and Computational Investigations of Azane;sulfane Chemical Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to probe the electronic structure and reactivity of systems containing ammonia (B1221849) and hydrogen sulfide (B99878). These methods allow for the calculation of properties such as energies, geometries, charge distributions, and vibrational frequencies, which are essential for understanding the nature of the interactions between these molecules.

Density Functional Theory (DFT) Studies of Azane (B13388619);sulfane

Density Functional Theory (DFT) is a widely applied quantum mechanical method for studying the electronic structure and properties of molecules and materials. In the context of azane and sulfane systems (referring to ammonia and hydrogen sulfide), DFT has been employed to investigate their interactions with various substrates and the resulting changes in electronic behavior.

DFT studies have examined the adsorption of ammonia (NH₃) and hydrogen sulfide (H₂S) on different surfaces, such as doped graphene and metal oxides, to understand the adsorption energies, charge transfer, and structural modifications upon interaction. For instance, DFT calculations have been performed to study the adsorption of H₂S and NH₃ on phosphorus- and silicon-doped graphene, revealing insights into their potential as gas sensors based on changes in electronic properties. researchgate.netnih.gov Another DFT study investigated the interaction of NH₃ and H₂S with carboxymethyl cellulose (B213188) sodium/ZnO nanocomposites, calculating parameters like total dipole moment and electronic band gap energy to assess sensitivity. ekb.egekb.eg Adsorption energies of H₂S on pristine graphene have been calculated using DFT, with reported values around -0.119 eV, comparable to other studies. mdpi.com DFT has also been utilized to study the interaction of NH₃ and H₂S with atomic clusters like Zn₁₂O₁₂ and Zn₂₄, determining adsorption energies and analyzing electronic stability through HOMO-LUMO gaps. nih.govacs.org

These DFT investigations provide valuable data on the strength and nature of the interactions, indicating whether the adsorption is physisorption or chemisorption and how the electronic properties of the substrate are affected by the presence of NH₃ and H₂S.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are used to obtain highly accurate predictions for the properties of smaller molecular systems involving azane and sulfane. Methods like Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)) are considered high-level ab initio approaches capable of providing accurate binding energies and equilibrium geometries.

High-level ab initio calculations, such as CCSD(T) extrapolated to the complete basis set limit, have been used to determine the binding energy and structure of the H₂S·NH₃ complex. researchgate.netacs.org These studies found the structure to be similar to the H₂O·NH₃ complex, with a nearly linear S–H···N hydrogen bond. researchgate.net The calculated binding energy for the H₂S·NH₃ complex at the CCSD(T) level has been reported as 8.6 kJ/mol. researchgate.net Comparisons with other ab initio methods and basis sets are often performed to ensure the reliability of the results, highlighting the importance of correlation effects, particularly for hydrogen sulfide complexes. acs.org These high-accuracy calculations serve as benchmarks for validating results obtained from less computationally demanding methods like DFT.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key aspect of computational studies, providing insights into the electronic stability, reactivity, and charge transfer characteristics of a system. For azane and sulfane (NH₃ and H₂S) interactions, changes in the HOMO-LUMO gap upon complex formation or adsorption are often investigated.

HOMO-LUMO gap analysis is used to assess the electronic stability and electrical conductivity of systems involving the interaction of NH₃ and H₂S with other materials. ekb.egekb.egnih.govacs.orgias.ac.inacs.org A decrease in the HOMO-LUMO gap upon gas adsorption can indicate increased electrical conductivity and potential for use in gas sensing applications. ekb.egekb.eg Studies have shown how the energies of the HOMO and LUMO, as well as their gap, are affected by the adsorption of NH₃ and H₂S on various surfaces or clusters. ekb.egekb.egnih.govias.ac.inacs.org For example, the interaction of NH₃ and H₂S with carboxymethyl cellulose sodium/ZnO nanocomposites led to changes in the HOMO-LUMO energy gap, suggesting altered electronic properties relevant to sensing. ekb.egekb.eg Similarly, the adsorption of these gases on Li-functionalized graphitic carbon resulted in slight increases in HOMO-LUMO energies, except for SO₂ adsorption. ias.ac.in

These analyses help to understand the electronic response of a material to the presence of ammonia and hydrogen sulfide and to predict their reactivity and stability within a given system.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches are employed to study the structural and dynamic behavior of azane;sulfane systems, particularly for larger or more complex scenarios beyond static quantum chemical calculations. These methods can provide information on preferred conformations, molecular arrangements, and how systems evolve over time or under different conditions.

Structural Geometry Predictions and Conformational Analysis

Computational methods are routinely used to predict the optimal structural geometries of molecules and complexes involving ammonia and hydrogen sulfide and to analyze their possible conformations. This is crucial for understanding the preferred arrangements of molecules and the nature of intermolecular interactions, such as hydrogen bonding.

Computational studies focus on optimizing the geometries of isolated NH₃ and H₂S molecules and their complexes to determine equilibrium bond lengths, bond angles, and dihedral angles. mdpi.comnih.govresearchgate.netias.ac.inrsc.orgaip.org For instance, the optimized H-S bond length and H-S-H bond angle in H₂S have been reported, showing close agreement with experimental values. mdpi.com The structure of the H₂S·NH₃ complex has been determined computationally, revealing details about the S–H···N hydrogen bond. researchgate.netaip.org Conformational analysis is performed to identify stable conformers and the energy barriers between them, providing insights into the flexibility and dynamic behavior of the system. wayne.edu While direct conformational analysis of a simple "this compound" mixture is less common, studies on related nitrogen-containing compounds like triazane (B1202773) also involve detailed conformational analysis using computational methods. wayne.edu

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are valuable tools for elucidating the mechanisms of chemical reactions involving azane and sulfane and for identifying the transition states that connect reactants and products. This provides detailed information about the energy profile of a reaction and the molecular changes that occur during the process.

Computational studies have explored reaction mechanisms involving ammonia and hydrogen sulfide in various contexts, such as their reactions on surfaces or in specific chemical processes. For example, DFT calculations have been used to examine the dissociative chemisorption of H₂S on metal surfaces, including the identification of transition states and the calculation of activation energies for the dissociation steps. rsc.org While the direct reaction mechanism between isolated gaseous NH₃ and H₂S to form ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) is often described in terms of a simple equilibrium wikipedia.org, computational studies can provide a more detailed understanding of the potential energy surface and the transition state involved in the proton transfer process. Studies on the simultaneous removal of H₂S and NH₃ also touch upon reaction mechanisms in complex systems, although they may not always involve detailed transition state analysis of the fundamental NH₃-H₂S interaction. nih.govtandfonline.com

By identifying transition states and calculating activation barriers, computational studies help to predict reaction rates and understand the factors that influence the feasibility and pathway of reactions involving azane and sulfane.

Based on the search results, specific detailed computational studies focusing solely on a chemical compound or system explicitly named "this compound" within the contexts of Molecular Dynamics Simulations, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, Computational Spectroscopy (including NMR, Vibrational Frequency, and Electronic Absorption/Emission Spectra prediction), and Computational Chemistry for Materials Design and Optimization were not found in sufficient detail to construct the comprehensive article outlined.

Consequently, it is not possible to generate a detailed, scientifically accurate article strictly adhering to the provided outline and focusing solely on "this compound" with specific research findings, data tables, and discussions for each subsection as requested. The lack of specific published research under this precise combined nomenclature in the targeted computational chemistry fields prevents the fulfillment of the request according to the strict constraints provided.

Computational Chemistry for Materials Design and Optimization

Predictive Modeling for Materials Properties

Predictive modeling, primarily utilizing ab initio calculations such as Density Functional Theory (DFT), has been instrumental in exploring the potential materials properties of azane-sulfane systems under high pressure. These computational techniques allow researchers to predict the structural, electronic, and dynamic properties of materials without relying on experimental input parameters thegoodscentscompany.comnih.gov.

Studies focusing on hydrogen sulfide-ammonia mixtures under high-pressure conditions, up to 800 GPa, have employed ab initio calculations to theoretically investigate their phase diagrams. These investigations predict the formation of stable metallic and superconducting phases with unique bonding configurations wikipedia.org. The chemical behavior of sulfur can undergo a significant reversal under pressure, transitioning from an electronegative S²⁻ anion to an electropositive S⁶⁺ polyhedra-former, driving the formation of novel structures wikipedia.org.

Extensive structure searches have been conducted on various compositions of (H₂S)ₓ(NH₃)ᵧ under pressure, revealing stable compounds and their structural evolution wikipedia.org. For instance, computational studies have identified stable phases in the H₂S-NH₃ system under extreme pressure conditions, up to 4 Mbar, using first-principles crystal structure prediction methods. Two compositions, (H₂S)(NH₃) and (H₂S)(NH₃)₄, were found to be stable across a sequence of structures into the Mbar regime wikipedia.org.

Several stable phases within these high-pressure azane-sulfane systems exhibit metallic character wikipedia.org. The Cmma-AMS phase of (H₂S)(NH₃), for example, is predicted to be metallic across its range of stability wikipedia.org. The discovery of metallic molecular mixtures at relatively low pressures is considered unusual wikipedia.org.

Furthermore, electron-phonon coupling calculations, a key aspect of predictive modeling for superconductivity, have been applied to these predicted metallic phases. These calculations forecast superconducting temperatures (Tc) for certain structures. For the Cmma phase of (H₂S)(NH₃) at 150 GPa, superconducting temperatures up to 50 K have been predicted wikipedia.org. This highlights the potential for high-temperature superconductivity in compressed hydrogen-rich materials, building upon previous predictions and experimental discoveries in related hydrides like H₃S and LaH₁₀ wikipedia.orgresearchgate.net.

Beyond high-pressure phases, theoretical studies using DFT have also investigated the adsorption properties of hydrogen sulfide and ammonia on modified surfaces, such as P- and Si-doped graphene. These studies predict changes in the electronic properties of the graphene materials upon adsorption, suggesting potential applications in gas sensing nih.gov. Adsorption energies and charge density distributions are calculated to understand the interactions between the gas molecules and the substrate nih.gov.

Data from computational studies on the phase stability of H₂S-NH₃ mixtures under pressure can be visualized through convex hulls and ground state phase diagrams. These diagrams illustrate the energetically favorable compositions and structures at different pressure ranges wikipedia.org. For example, a 1:4 H₂S-NH₃ mixture (AQS) might decompose into a 1:1 H₂S-NH₃ mixture (AMS) and sulfur at certain pressures, but a re-stabilized mixture can be recovered at higher pressures wikipedia.org.

Predictive modeling in this compound systems thus encompasses the identification of stable structures, the calculation of electronic properties like metallicity and band structure, and the prediction of emergent phenomena such as superconductivity under extreme conditions. These computational efforts guide experimental investigations and contribute to the broader search for novel materials with tailored properties wikipedia.org.

Coordination Chemistry of Azane;sulfane Ligands and Metal Complexes

Synthese und Charakterisierung von Azan;Sulfan-Metallkomplexen

Die Synthese von Metallkomplexen mit Azan;Sulfan-Liganden ist ein grundlegender Aspekt ihrer Untersuchung, der Einblicke in ihre Bindung, Struktur und potenzielle Reaktivität ermöglicht. Die Charakterisierung dieser Komplexe stützt sich auf eine Kombination aus spektroskopischen und analytischen Techniken, um ihre Zusammensetzung und geometrische Anordnung zu bestimmen.

Die Grundlage für die Untersuchung von Azan;Sulfan-Metallkomplexen liegt in der Synthese der Liganden selbst. Ein gängiger Ansatz ist die Kondensationsreaktion zwischen einem Aldehyd oder Keton und einer Verbindung, die sowohl eine Amin- als auch eine Thiol- oder Thioamid-Funktionalität enthält. Beispielsweise wurden zweizähnige N,S-Liganden durch die Kondensationsreaktion von S-2-Methylbenzyldithiocarbazat mit 2-Methoxybenzaldehyd und 3-Methoxybenzaldehyd synthetisiert. nih.govnih.gov Diese Schiff-Base-Liganden enthalten ein Azomethin-Stickstoffatom und ein Thiolat-Schwefelatom, die beide für die Koordination an ein Metallzentrum zur Verfügung stehen.

Die Derivatisierung ist ein entscheidendes Werkzeug zur Veränderung der Eigenschaften des Liganden. Thiolhaltige Aminosäuren wie Cystein und Penicillamin sind vielseitige Vorläufer, die drei potenzielle Koordinationsstellen bieten: die Thiol-, Amin- und Carboxylgruppen. bohrium.com Durch die Modifizierung dieser funktionellen Gruppen können die Löslichkeit, die sterische Hinderung und die elektronischen Eigenschaften des Liganden so angepasst werden, dass sie für bestimmte Metallionen oder gewünschte Komplexgeometrien geeignet sind.

Azan;Sulfan-Liganden reagieren leicht mit Übergangsmetallsalzen und bilden eine breite Palette von Koordinationskomplexen. Die Reaktionen werden typischerweise in einem geeigneten Lösungsmittel wie Ethanol (B145695) durchgeführt, wo der Ligand zu einer Lösung des Metallsalzes, oft ein Acetat oder Chlorid, gegeben wird. nih.govnih.gov Die resultierenden Komplexe fallen häufig als feste Niederschläge aus und können durch Filtration isoliert werden.

Beispielsweise wurden Komplexe von Cu(II), Ni(II) und Zn(II) mit zweizähnigen N,S-Schiff-Base-Liganden hergestellt, wobei ein Metall-zu-Ligand-Verhältnis von 1:2 beobachtet wurde. nih.govnih.gov In ähnlicher Weise wurde eine Reihe von Fe(II)-, Co(II)-, Ni(II)-, Cu(II)- und Zn(II)-Komplexen mit einem aus 3-Thionicotinoylaminodibenzofuran abgeleiteten Liganden synthetisiert, der eine Thioamid-Einheit enthält. researchgate.net

Die Charakterisierung dieser Übergangsmetallkomplexe erfolgt mit einer Reihe von Techniken:

Elementaranalyse: Bestätigt die stöchiometrische Zusammensetzung des Komplexes. nih.gov

Infrarotspektroskopie (IR): Identifiziert die Koordination der N- und S-Donoratome durch Beobachtung von Verschiebungen in den Schwingungsfrequenzen der N-H-, C=N- und C-S-Bindungen. Die Deprotonierung der N-H-Gruppe bei der Komplexierung ist oft durch das Verschwinden ihrer charakteristischen Bande gekennzeichnet. nih.govresearchgate.net

UV-Vis-Spektroskopie: Liefert Informationen über die elektronischen Übergänge innerhalb des Komplexes, einschließlich d-d-Übergängen und Ladungstransferbanden (Ligand-zu-Metall- oder Metall-zu-Ligand-Ladungstransfer). nih.govresearchgate.net

Magnetische Suszeptibilitätsmessungen: Bestimmen die magnetischen Eigenschaften des Komplexes (paramagnetisch oder diamagnetisch) und geben Aufschluss über die Elektronenkofiguration und Geometrie des Metallzentrums. nih.govresearchgate.net

Mol-Leitfähigkeitsmessungen: Zeigen an, ob der Komplex elektrolytisch oder nicht-elektrolytisch ist, was bei der Bestimmung seiner Gesamtstruktur hilft. nih.gov

Tabelle 1: Charakterisierungsdaten für ausgewählte Übergangsmetallkomplexe mit N,S-Liganden

| Komplex | Farbe | Magnetisches Moment (B.M.) | Molare Leitfähigkeit (Ω⁻¹cm²mol⁻¹) | Vorgeschlagene Geometrie |

|---|---|---|---|---|

| [Cu(S2M2MB)₂] | Grün | 1.85 | 0.28 | Quadratisch-planar |

| [Ni(S2M2MB)₂] | Rot | Diamagnetisch | 1.55 | Quadratisch-planar |

| [Zn(S2M2MB)₂] | Gelb | Diamagnetisch | 2.44 | Tetraedrisch |

| [Fe(L)Cl] | Braun | 5.12 | 14.05 | Oktaedrisch |

| [Co(L)Cl] | Braun | 5.20 | 10.09 | Oktaedrisch |

Daten aus den Referenzen nih.gov und researchgate.net. L = 3-Thionicotinoylaminodibenzofuran.

Interaktive Tabelle 1: Charakterisierungsdaten für ausgewählte Übergangsmetallkomplexe mit N,S-Liganden

| Komplex | Farbe | Magnetisches Moment (B.M.) | Molare Leitfähigkeit (Ω⁻¹cm²mol⁻¹) | Vorgeschlagene Geometrie |

| [Cu(S2M2MB)₂] | Grün | 1.85 | 0.28 | Quadratisch-planar |

| [Ni(S2M2MB)₂] | Rot | Diamagnetisch | 1.55 | Quadratisch-planar |

| [Zn(S2M2MB)₂] | Gelb | Diamagnetisch | 2.44 | Tetraedrisch |

| [Fe(L)Cl] | Braun | 5.12 | 14.05 | Oktaedrisch |

| [Co(L)Cl] | Braun | 5.20 | 10.09 | Oktaedrisch |

| Daten aus den Referenzen nih.gov und researchgate.net. L = 3-Thionicotinoylaminodibenzofuran. |

Obwohl weniger verbreitet als bei Übergangsmetallen, bilden Azan;Sulfan-Liganden auch Komplexe mit Hauptgruppenelementen und f-Block-Elementen (Lanthanoiden und Actinoiden). Die harte und weiche Säure-Base-Theorie (HSAB) ist nützlich, um die Präferenzen dieser Metallionen vorherzusagen. Hauptgruppenmetalle, die tendenziell härtere Säuren sind, bevorzugen möglicherweise die Koordination mit dem härteren Stickstoffdonor, während weichere Hauptgruppenmetalle eine stärkere Affinität zum weicheren Schwefeldonor aufweisen können.

Die f-Block-Elemente werden als harte Lewis-Säuren betrachtet und binden bevorzugt an harte Lewis-Basen. royalsocietypublishing.org Folglich ist ihre Koordination an Liganden, die harte Donoratome wie Stickstoff oder Sauerstoff enthalten, gut etabliert. Die Koordination von f-Elementen mit weicheren Schwefeldonoren ist weniger verbreitet, aber es gibt Beispiele, insbesondere mit Thiolatliganden. nih.gov Die Komplexierung von Lanthanoid-Ionen mit Liganden, die sowohl N- als auch S-Donoratome enthalten, stellt ein interessantes Zusammenspiel von Bindungspräferenzen dar. In einigen Fällen wurde beobachtet, dass Thiocyanat-Ionen (NCS⁻) über das Stickstoffatom an f-Block-Metalle binden, was die Präferenz für den härteren Donor widerspiegelt. nih.gov

Strukturelle und elektronische Eigenschaften von Azan;Sulfan-Koordinationsverbindungen

Die Art und Weise, wie Azan;Sulfan-Liganden an Metallzentren binden, und die daraus resultierenden elektronischen Strukturen sind entscheidend für das Verständnis der Eigenschaften und der Reaktivität dieser Komplexe.

Azan;Sulfan-Liganden können verschiedene Koordinationsmodi annehmen, je nach Struktur des Liganden und der Natur des Metallions.

Monodentat: Der Ligand bindet an das Metallion über nur ein Donoratom, entweder Stickstoff oder Schwefel.

Bidentat: Der Ligand bindet über sowohl das Stickstoff- als auch das Schwefelatom an dasselbe Metallzentrum und bildet einen stabilen Chelatring. Dies ist ein sehr verbreiteter Koordinationsmodus für Liganden, die aus der Kondensation von Aminen und Thiolen abgeleitet sind. nih.govnih.govwikipedia.org

Brückenbildend: Der Ligand verbindet zwei oder mehr Metallzentren. Thiolatgruppen sind besonders anfällig für die Bildung von Brückenstrukturen. wikipedia.org

Die Koordinationszahl und die Geometrie um das Metallzentrum werden durch die Anzahl der Donor-Atome und die sterischen Anforderungen der Liganden bestimmt. libretexts.orgchemrevise.org Gängige Geometrien für Azan;Sulfan-Komplexe sind:

Quadratisch-planar: Häufig bei d⁸-Metallionen wie Ni(II) und Cu(II) beobachtet. nih.govresearchgate.net

Tetraedrisch: Typisch für d¹⁰-Ionen wie Zn(II). researchgate.net

Oktaedrisch: Gängig für Metalle mit einer Koordinationszahl von sechs, wie Fe(II) und Co(II). researchgate.netsavemyexams.com

Die Röntgenkristallographie ist die definitive Methode zur Bestimmung der exakten dreidimensionalen Struktur dieser Komplexe und liefert präzise Informationen über Bindungslängen und -winkel.

Tabelle 2: Typische Koordinationsgeometrien von Metallkomplexen mit N,S-Liganden

| Metallion (d-Elektronenkonfiguration) | Koordinationszahl | Typische Geometrie | Beispiel |

|---|---|---|---|

| Cu(II) (d⁹) | 4 | Quadratisch-planar | [Cu(S2M3MB)₂] |

| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |

| Zn(II) (d¹⁰) | 4 | Tetraedrisch | [Zn(L)Cl] |

| Fe(II) (d⁶) | 6 | Oktaedrisch | [Fe(L)Cl] |

| Co(II) (d⁷) | 6 | Oktaedrisch | [Co(L)Cl] |

Daten aus den Referenzen nih.gov und researchgate.net.

Interaktive Tabelle 2: Typische Koordinationsgeometrien von Metallkomplexen mit N,S-Liganden

| Metallion (d-Elektronenkonfiguration) | Koordinationszahl | Typische Geometrie | Beispiel |

| Cu(II) (d⁹) | 4 | Quadratisch-planar | [Cu(S2M3MB)₂] |

| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |

| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |

| Zn(II) (d¹⁰) | 4 | Tetraedrisch | [Zn(L)Cl] |

| Fe(II) (d⁶) | 6 | Oktaedrisch | [Fe(L)Cl] |

| Co(II) (d⁷) | 6 | Oktaedrisch | [Co(L)Cl] |

| Daten aus den Referenzen nih.gov und researchgate.net. |

Die Ligandenfeldtheorie (LFT), eine Anwendung der Molekülorbitaltheorie auf Übergangsmetallkomplexe, bietet einen detaillierten Rahmen zum Verständnis der elektronischen Struktur von Azan;Sulfan-Komplexen. wikipedia.org Sie beschreibt, wie die Wechselwirkung zwischen den Metall-d-Orbitalen und den Ligandenorbitalen zur Aufspaltung der d-Orbitale in verschiedene Energieniveaus führt. libretexts.org

In einem oktaedrischen Komplex spalten die d-Orbitale in zwei Sätze auf: die tiefer liegenden t₂g-Orbitale (dxy, dxz, dyz) und die höher liegenden eg-Orbitale (dx²-y², dz²). rsc.org Die Energiedifferenz zwischen diesen Sätzen wird als Ligandenfeldaufspaltungsparameter (Δo) bezeichnet. Die Größe von Δo hängt von der Art des Metalls, seinem Oxidationszustand und der Feldstärke der Liganden ab.

Azan;Sulfan-Liganden, die sowohl einen relativ harten Stickstoffdonor als auch einen weichen Schwefeldonor enthalten, nehmen eine mittlere Position in der spektrochemischen Reihe ein. Die genaue Position hängt von der spezifischen Natur des Liganden ab.

σ-Donation: Sowohl die Stickstoff- als auch die Schwefelatome spenden Elektronendichte an das Metallzentrum über σ-Bindungen.

π-Wechselwirkungen: Das Schwefelatom mit seinen p-Orbitalen kann als π-Donor fungieren, was tendenziell Δo verringert. libretexts.org Bestimmte Ligandengrundgerüste können auch π-Akzeptoreigenschaften aufweisen, die Δo erhöhen würden. wikipedia.org

Die elektronische Struktur dieser Komplexe wird experimentell durch UV-Vis-Spektroskopie untersucht, die die Energie der d-d-Elektronenübergänge misst. Theoretische Methoden wie die Dichtefunktionaltheorie (DFT) werden ebenfalls eingesetzt, um die elektronische Struktur zu berechnen und die experimentellen Beobachtungen zu interpretieren. nih.gov Studien an Eisen(III)-Thiolat-Komplexen haben beispielsweise gezeigt, dass die Wechselwirkungen zwischen den Fe-3d-Orbitalen und den S-3p-Orbitalen die elektronische Struktur dominieren und zu einzigartigen spektroskopischen Merkmalen führen. washington.edu Die Kovalenz der Metall-Schwefel-Bindung kann mit Techniken wie der Schwefel-K-Kanten-Röntgenabsorptionsspektroskopie untersucht werden, die Einblicke in die Verteilung der Elektronen zwischen Metall und Ligand gibt. nih.gov

Tabelle der erwähnten Verbindungen

| Verbindungsname | Formel/Abkürzung |

| S-2-Methylbenzyldithiocarbazat | S2MBDTC |

| 2-Methoxybenzaldehyd | C₈H₈O₂ |

| 3-Methoxybenzaldehyd | C₈H₈O₂ |

| 3-Thionicotinoylaminodibenzofuran | L |

| Kupfer(II)-acetat | Cu(CH₃COO)₂ |

| Nickel(II)-acetat | Ni(CH₃COO)₂ |

| Zink(II)-acetat | Zn(CH₃COO)₂ |

| Eisen(II)-chlorid | FeCl₂ |

| Cobalt(II)-chlorid | CoCl₂ |

| Cystein | C₃H₇NO₂S |

| Penicillamin | C₅H₁₁NO₂S |

| Thiocyanat | SCN⁻ |

Magnetic Properties of Azane (B13388619);sulfane Metal Complexes

The magnetic properties of metal complexes are profoundly influenced by the electronic structure of the central metal ion and the nature of its surrounding ligands. Azane;sulfane (N-S) ligands create a unique coordination environment that can tune the spin state of the metal center and mediate magnetic interactions between multiple metal ions in polynuclear complexes. The interplay between the metal d-orbitals and the nitrogen and sulfur donor atoms dictates whether a complex will be paramagnetic, with unpaired electrons, or diamagnetic, with all electrons paired.

The spin state of a transition metal ion in an this compound complex depends on the balance between the ligand field splitting energy (Δ) and the spin-pairing energy. acs.orgnih.gov Strong-field ligands induce a large splitting, favoring low-spin configurations where electrons pair up in lower energy orbitals. Weak-field ligands result in a smaller splitting, leading to high-spin configurations that maximize the number of unpaired electrons according to Hund's rule. rsc.org The specific combination of nitrogen (typically a stronger field donor) and sulfur (often a softer, more polarizable donor) in this compound ligands allows for fine-tuning of the ligand field environment.

A notable example involves di-iron complexes bridged by tetrathiolate ligands, which contain sulfur donors. In a series of trimetallic complexes, [FeMFe]²⁺ (where M = Ni(II), Pd(II), Pt(II)), antiferromagnetic coupling is observed between the terminal {Fe(NO)}⁷ units despite a significant Fe-Fe distance of approximately 6 Å. nih.gov The superexchange interaction is mediated through the thiolate sulfur atoms and the central diamagnetic metal. The strength of this antiferromagnetic coupling (J) increases down the group for the bridging metal (Ni < Pd < Pt), a trend attributed to the increased covalency of the M–S bonds, which enhances magnetic communication. nih.gov

Redox changes in these complexes can dramatically alter their magnetic properties. For instance, a sulfur-bridged Fe-Ni heterobimetallic complex containing a doublet {Fe(NO)}⁷ unit (S = 1/2) is paramagnetic. acs.org Upon one-electron reduction, the complex forms a high-spin {Fe(NO)}⁸ species, and the magnetic moment increases significantly, consistent with a shift to a triplet (S=1) state. acs.org This demonstrates the ability of the N-S ligand framework to support redox-induced spin-state switching.

| Complex | Spin State (S) / Configuration | Effective Magnetic Moment (μeff) [μB] | Exchange Coupling Constant (J) [cm⁻¹] | Magnetic Behavior |

|---|---|---|---|---|

| FeNi Adduct ({Fe(NO)}⁷) | 1/2 | 1.8 | N/A | Paramagnetic acs.org |

| [FeNi]⁻ Adduct ({Fe(NO)}⁸) | 1 | 3.1 | N/A | Paramagnetic (High-Spin) acs.org |

| [Fe(Ni)Fe]²⁺ | Coupled S=1/2 centers | N/A | -3.1 | Antiferromagnetic nih.gov |

| [Fe(Pd)Fe]²⁺ | Coupled S=1/2 centers | N/A | -23 | Antiferromagnetic nih.gov |

| [Fe(Pt)Fe]²⁺ | Coupled S=1/2 centers | N/A | -124 | Antiferromagnetic nih.gov |

Reactivity and Catalytic Applications of this compound Metal Complexes

The unique electronic and structural features imparted by this compound ligands make their metal complexes promising candidates for catalysis. The combination of hard nitrogen and soft sulfur donors can stabilize multiple metal oxidation states, facilitate electron transfer, and provide open coordination sites for substrate binding and activation.

Small Molecule Activation (e.g., Carbon Dioxide, Hydrogen Sulfide)

The activation of small, thermodynamically stable molecules like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) is a significant challenge in chemistry. Metal complexes with N-S ligands have shown potential in this area, leveraging the distinct properties of both the metal center and the ligand scaffold.

Carbon Dioxide (CO₂) Activation: The electrochemical or photochemical reduction of CO₂ to value-added products like carbon monoxide (CO), formic acid, or methanol is a key goal for sustainable chemistry. rsc.orgmdpi.commdpi.com Metal complexes featuring sulfur-containing ligands can act as catalysts for this transformation. mdpi.com The sulfur atoms in the ligand can influence the electronic properties of the metal center, tuning its redox potential for CO₂ reduction. nih.gov For example, replacing nitrogen donors with more polarizable sulfur atoms in a cobalt complex was shown to stabilize the reduced anionic form of the catalyst and positively shift the reduction potential. nih.gov This modification enhanced the catalytic current for CO₂ reduction under anhydrous conditions. nih.gov Furthermore, structurally robust metal-sulfur clusters can provide a site for the reductive activation of CO₂. In one instance, CO₂ activated on a µ₃-S site of an iron-molybdenum-sulfur cluster was catalytically converted to α-keto acids. nih.gov

Hydrogen Sulfide (H₂S) Activation: H₂S is now recognized as an important biological signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). rsc.orgnih.govjuniperpublishers.com Its biological activity often involves interaction with metal centers in metalloproteins. Synthetic metal complexes can provide insight into these interactions and the fundamental chemistry of H₂S activation. Research has explored the coordination chemistry of H₂S with metal complexes and the activation of hydrogen on complexes with sulfide ligands. researchgate.net Additionally, water-soluble metal carbonyl complexes bearing a hydrosulfide (B80085) (SH⁻) ligand have been developed as controlled H₂S-releasing molecules, which could have applications in biology and medicine. rsc.org

Homogeneous Catalysis Mediated by Nitrogen-Sulfur Complexes

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. wikipedia.org While sulfur compounds have sometimes been viewed as catalyst poisons, the intentional incorporation of sulfur donors into ligands can lead to highly effective and selective catalysts. mdpi.comuab.cat Complexes with mixed N-S ligands have been explored in a variety of catalytic transformations.

The field of bioinorganic chemistry provides inspiration, particularly in the study of nitrogenase, the enzyme responsible for biological nitrogen fixation. The active site of nitrogenase is a complex iron-molybdenum-sulfur cluster, highlighting nature's use of M-S compounds for challenging small molecule transformations. nih.govmdpi.com Synthetic efforts to model this reactivity have led to the development of iron complexes with sulfur- and carbon-based ligands that can bind and reduce N₂ to ammonia (B1221849). nih.gov

In the realm of organic synthesis, palladium complexes with sulfur-functionalized N-heterocyclic carbene (NHC) ligands have been tested in C-C cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.com Iron-catalyzed reactions have also been developed for the selective coupling of amides and sulfoxides to form N-S bonds, creating N-acyl sulfoximines. acs.org Furthermore, complexes with nitrogen and sulfur donors are being investigated for their potential in hydrogenation reactions. While sulfur-free substrates are common, specialized catalysts like ruthenium-sulfur nanoparticles have shown tolerance to sulfur-containing substrates in the hydrogenation of quinolines. nih.govacs.org These examples underscore the growing interest in harnessing the properties of N-S ligand environments for a broad range of catalytic applications.

Redox Chemistry and Electrochemistry of Coordination Compounds